Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate
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Overview
Description
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
The synthesis of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate can be compared with other esters and pyrimidine derivatives:
Ethyl acetate: A simpler ester used as a solvent.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
2-Ethoxyethyl acetate: Another ester with similar functional groups but different applications.
The uniqueness of this compound lies in its combination of a pyrimidine ring with ester functionality, making it a versatile compound for various applications.
Properties
CAS No. |
58190-34-4 |
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Molecular Formula |
C12H15FN2O6 |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C12H15FN2O6/c1-3-20-9(16)6-14-5-8(13)11(18)15(12(14)19)7-10(17)21-4-2/h5H,3-4,6-7H2,1-2H3 |
InChI Key |
JRZFSSDFSSAZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OCC)F |
Origin of Product |
United States |
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